8-Bromo-N4,6-dimethylquinoline-3,4-diamine
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Overview
Description
8-Bromo-N4,6-dimethylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H12BrN3 and a molecular weight of 266.14 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-N4,6-dimethylquinoline-3,4-diamine typically involves the bromination of N4,6-dimethylquinoline-3,4-diamine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-N4,6-dimethylquinoline-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
8-Bromo-N4,6-dimethylquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-N4,6-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-N4,7-dimethylquinoline-3,4-diamine
- 8-Bromo-N4-methylquinoline-3,4-diamine
Uniqueness
8-Bromo-N4,6-dimethylquinoline-3,4-diamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct reactivity and selectivity compared to similar compounds. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H12BrN3 |
---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
8-bromo-4-N,6-dimethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12BrN3/c1-6-3-7-10(8(12)4-6)15-5-9(13)11(7)14-2/h3-5H,13H2,1-2H3,(H,14,15) |
InChI Key |
IJAXNTXPFJNMBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C(=C1)Br)N)NC |
Origin of Product |
United States |
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